Bis(7-chloro-1H,1H-perfluoroheptyl) sulphate

Description

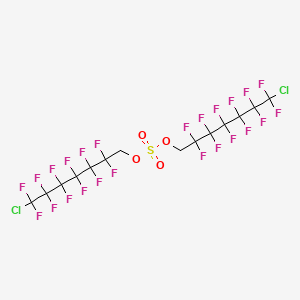

Bis(7-chloro-1H,1H-perfluoroheptyl) sulphate is a fluorinated organosulfur compound characterized by two 7-chloro-perfluoroheptyl chains linked to a sulfate group (SO₄²⁻). While specific spectral or synthetic data for this compound are absent in the provided evidence, its structure can be inferred from analogous fluorinated esters. Structural determination methods for such compounds often rely on nuclear magnetic resonance (NMR) and mass spectrometry, as outlined in foundational spectral data resources .

Properties

IUPAC Name |

bis(7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Cl2F24O4S/c15-13(37,38)11(33,34)9(29,30)7(25,26)5(21,22)3(17,18)1-43-45(41,42)44-2-4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)14(16,39)40/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJVEEVPDRYZPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Cl2F24O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Heptane Derivatives

Fluorination protocols often employ deoxofluorination agents to replace oxygen-containing groups with fluorine. Key methodologies include:

- Morpholine-DAST (Morph-DAST) : This reagent facilitates the conversion of ketones to geminal difluorides under mild conditions. For example, in the synthesis of hominal bis(gem-CF2) compounds, Morph-DAST achieved an 85% yield for the difluorination of a ketone intermediate at room temperature. Applied to a heptane-derived diketone, this method could theoretically yield a perfluorinated chain, though full perfluorination may require iterative steps.

- Desulfurative Fluorination with PPHF/DBDMH : Phenylphosphine dihydrofluoride (PPHF) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) enable the fluorination of dithiolanes. A reported procedure involves cooling the reaction mixture to −78°C, followed by the addition of PPHF and DBDMH to achieve fluorinated products in 67% yield. While effective, this method risks bromination side reactions at protecting groups, necessitating careful chromatographic separation.

Chlorination of Perfluoroheptanol

Introducing chlorine at the terminal position of perfluoroheptanol requires selective reagents to avoid overhalogenation.

- N-Chlorosuccinimide (NCS) : In β-chlorination reactions, NCS, paired with organocatalysts like MacMillan’s imidazolidinone, selectively chlorinates alcohols at low temperatures (−15°C to −28°C), achieving yields up to 82% with >99% enantiomeric excess. Adapting this method to perfluoroheptanol could involve protecting the hydroxyl group prior to chlorination to mitigate side reactions.

- Electrophilic Chlorination : Reactions with Cl2 or SO2Cl2 in the presence of Lewis acids (e.g., FeCl3) may offer a scalable route, though perfluoroalkyl chains’ electron-withdrawing nature could reduce reactivity, necessitating elevated temperatures or prolonged reaction times.

Sulfation Methods for Bis(7-Chloro-1H,1H-Perfluoroheptyl) Sulphate

Converting the alcohol precursor into the sulphate ester demands robust sulfation techniques. Contemporary approaches emphasize efficiency and compatibility with perfluoroalkyl groups.

SuFEx-Mediated Sulfate Ester Formation

The Sulfur Fluoride Exchange (SuFEx) reaction, a click chemistry paradigm, enables rapid and quantitative formation of sulfate esters under mild conditions.

- Reaction Design : Combining bis(silyl ethers) of 7-chloro-1H,1H-perfluoroheptanol with a bis(fluorosulfate) (e.g., FSO2-O-SO2F) in the presence of a base catalyst (e.g., CsF) yields the target compound. For example, polysulfates synthesized via SuFEx exhibit near-quantitative conversion and excellent mechanical stability.

- Optimization : Solvent choice profoundly impacts reaction kinetics. Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhances solubility of fluorinated intermediates, while neat conditions minimize side reactions.

Traditional Sulfation with Chlorosulfonic Acid

Classical sulfation employs chlorosulfonic acid (ClSO3H) to directly sulfate alcohols, though perfluoroalkyl alcohols’ low nucleophilicity complicates this route.

- Activation Strategies : Pre-forming the alcoholate ion via strong bases (e.g., NaH) increases reactivity. For instance, reacting sodium 7-chloro-1H,1H-perfluoroheptanolate with ClSO3H at 0°C could yield the sulphate ester, albeit with potential over-sulfonation byproducts.

- Yield Considerations : Non-fluorinated analogues report yields up to 70% under optimized conditions, but perfluoro systems may require iterative reagent additions or elevated temperatures to drive completion.

Comparative Analysis of Preparation Routes

Side Reactions and Byproduct Mitigation

- Bromination Artifacts : DBDMH-mediated fluorination introduces electrophilic bromine, leading to partial bromination of benzyl protecting groups. Substituting DBDMH with alternative halogen sources (e.g., N-iodosuccinimide) or using inert protecting groups (e.g., triisopropylsilyl ethers) mitigates this issue.

- Over-Sulfonation : Excess ClSO3H generates sulfonic acid byproducts. Stoichiometric control and slow reagent addition minimize this risk.

- Fluorine Loss : Harsh conditions during fluorination (e.g., prolonged heating) may defluorinate intermediates. Low-temperature protocols and inert atmospheres preserve fluorine content.

Chemical Reactions Analysis

Types of Reactions

Bis(7-chloro-1H,1H-perfluoroheptyl) sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: Reduction reactions may be carried out using reducing agents to convert the sulphate group to other functional groups.

Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like sodium azide. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Surfactants

Bis(7-chloro-1H,1H-perfluoroheptyl) sulphate is utilized in the formulation of surfactants due to its ability to lower surface tension and enhance wetting properties. This application is significant in:

- Industrial Cleaning Agents : Effective in removing oils and greases.

- Coating Materials : Improves the spreadability and adhesion of coatings.

Biotechnology

The compound's unique properties make it valuable in various biotechnological applications:

- Cell Culture Media : Enhances oxygen solubility in cell cultures, promoting cell growth and viability.

- Proteomics Research : Used as a biochemical tool to study protein interactions and modifications due to its reactivity with biological molecules .

Environmental Research

Due to its persistence in the environment, this compound is a subject of extensive environmental studies:

- Toxicological Studies : Investigated for its potential adverse effects on human health and ecosystems, including liver damage and immune system impacts .

- Biotransformation Pathways : Research focuses on understanding how this compound interacts with biological systems and its degradation pathways in the environment.

Case Study 1: Immunotoxicity Assessment

A study evaluated the immunotoxic effects of various PFAS compounds, including this compound. The findings indicated significant alterations in immune responses at specific concentrations, suggesting potential health risks associated with exposure .

Case Study 2: Environmental Persistence

Research focused on the environmental persistence of this compound highlighted its stability under various conditions. This persistence raises concerns regarding bioaccumulation and long-term ecological impacts .

Mechanism of Action

The mechanism of action of Bis(7-chloro-1H,1H-perfluoroheptyl) sulphate involves its interaction with specific molecular targets. The perfluorinated chains provide unique hydrophobic properties, while the sulphate group can participate in ionic interactions. These characteristics enable the compound to interact with proteins, enzymes, and other biomolecules, affecting their structure and function .

Comparison with Similar Compounds

1H,1H,7H-Perfluoroheptyl Methacrylate (CAS 2261-99-6)

Structural Differences :

- Functional Group : Methacrylate ester (CH₂=C(CH₃)COO-) vs. sulfate ester (SO₄²⁻).

- Substituents : Lacks chlorine; features a terminal hydrogen on the perfluoroheptyl chain.

Key Properties :

- Molecular Formula : C₁₁H₈F₁₂O₂ .

- Molar Mass : 400.16 g/mol .

- Applications : Used in polymer synthesis for hydrophobic coatings.

The chlorine substituent in the target compound could enhance electronegativity, influencing reactivity and degradation pathways.

1H,1H-Heptafluorobutyl Nonafluorobutanesulfonate (CAS 883499-32-9)

Structural Differences :

- Chain Length : Shorter perfluorobutyl chain vs. perfluoroheptyl.

- Functional Group : Sulfonate (SO₃⁻) vs. sulfate (SO₄²⁻).

Key Properties :

Comparison :

The longer perfluoroheptyl chain in the target compound likely increases hydrophobicity and environmental persistence. Sulfate esters (SO₄²⁻) generally exhibit higher solubility in polar media compared to sulfonates (SO₃⁻), which may affect applications in surfactants or electrolytes.

Data Table: Comparative Properties of Target Compound and Analogs

Research Findings and Implications

- Environmental Impact: Fluorinated compounds with longer perfluoroalkyl chains (e.g., heptyl vs. The addition of chlorine may further complicate degradation mechanisms.

- Thermal Stability : Sulfate esters generally exhibit lower thermal stability compared to sulfonates due to the lability of the sulfate group, though this may be mitigated by the electron-withdrawing effect of chlorine .

Biological Activity

Bis(7-chloro-1H,1H-perfluoroheptyl) sulphate is a fluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). This compound has garnered attention due to its unique chemical properties and potential biological effects. This article explores its biological activity, including mechanisms of action, toxicological profiles, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈ClF₁₃O₄S, with a molecular weight of approximately 795.11 g/mol. Its structure includes multiple carbon-fluorine bonds which confer significant chemical stability and resistance to degradation. The presence of chlorine enhances its reactivity, making it an interesting subject for various applications and studies.

Interaction with Biological Molecules

Research indicates that this compound can interact with proteins and lipids in biological systems. Such interactions may alter the structure and function of these biomolecules, potentially leading to adverse biological effects. The binding affinity and mechanisms of interaction are critical for understanding its toxicity profiles.

Toxicological Effects

Studies on PFAS compounds have shown a range of toxicological effects, including:

- Liver Damage : Exposure to PFAS can lead to hepatotoxicity.

- Immune System Effects : PFAS exposure has been linked to immunotoxicity, affecting immune responses.

- Developmental Issues : Adverse developmental outcomes in offspring have been observed following maternal exposure to PFAS.

Environmental Persistence

Research has demonstrated that this compound exhibits significant environmental persistence due to its stable chemical structure. This persistence raises concerns regarding bioaccumulation in wildlife and potential human exposure through contaminated water sources .

Comparative Analysis with Other PFAS Compounds

The following table compares this compound with other notable PFAS compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Perfluorooctane sulfonic acid (PFOS) | C₈F₁₃O₃S | High bioaccumulation; widely studied |

| Perfluorobutane sulfonic acid (PFBS) | C₄F₉O₂S | Shorter chain; less persistent than longer chains |

| Perfluorooctanoic acid (PFOA) | C₈F₁₅O₂ | Associated with severe health risks; persistent |

| 6:2 Chlorinated polyfluorinated ether sulfonic acid | C₈ClF₉O₂S | Contains chlorine; used as a replacement for PFOS |

This compound is unique due to its specific combination of chlorine and fluorine atoms along with a sulfonate group, which may confer distinct biochemical properties compared to other PFAS compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Bis(7-chloro-1H,1H-perfluoroheptyl) sulphate, and what experimental parameters require optimization?

- Methodology : Synthesis typically involves fluorinated alcohol esterification followed by sulfation. Key parameters include temperature control (to avoid perfluorinated chain degradation), solvent selection (e.g., fluorinated solvents for solubility), and purification via column chromatography or recrystallization. Reaction efficiency can be monitored using <sup>19</sup>F NMR to track fluorinated intermediates .

- Data Contradictions : Discrepancies in yield often arise from trace moisture (hydrolysis of intermediates) or incomplete sulfation. Replicate experiments under anhydrous conditions and validate purity via HPLC-MS .

Q. How is this compound characterized analytically, and what techniques resolve structural ambiguities?

- Methodology : Use a combination of:

- Spectroscopy : <sup>1</sup>H/<sup>19</sup>F NMR to confirm fluorinated chain integrity and sulfate ester linkage.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out side products.

- Elemental Analysis : Quantify sulfur content to assess sulfation completeness .

Q. What are the primary environmental detection methods for this compound, and how are detection limits minimized?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) is standard. Use fluorinated cartridges (e.g., C18-modified with perfluoroalkyl groups) to improve retention. Detection limits below 1 ng/L require isotopic dilution with <sup>13</sup>C-labeled internal standards .

- Challenges : Matrix effects in complex samples (e.g., sludge) may suppress ionization. Mitigate via sample cleanup (e.g., QuEChERS) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and stability of this compound?

- Methodology : Apply density functional theory (DFT) to model reaction pathways, identifying energy barriers for sulfation and hydrolysis. Molecular dynamics simulations predict solvent interactions and thermal stability. Tools like Gaussian or ORCA are recommended .

- Data Integration : Combine computational results with experimental kinetics (e.g., Arrhenius plots) to refine reaction conditions .

Q. What experimental designs are effective for studying the compound’s reactivity in environmental matrices?

- Methodology : Use factorial design to test variables: pH, temperature, and UV exposure. For example:

- Factors : 3 levels of pH (3, 7, 11), 2 temperatures (25°C, 50°C), ± UV.

- Response Variables : Degradation rate (HPLC), fluoride release (ion chromatography) .

- Analysis : ANOVA identifies significant interactions (e.g., pH × UV accelerates hydrolysis). Replicates (n=5) reduce noise .

Q. How can contradictory data on the compound’s ecotoxicity be reconciled across studies?

- Methodology : Conduct meta-analysis to assess variables:

- Test Organisms : Compare sensitivity of Daphnia magna vs. zebrafish embryos.

- Exposure Conditions : Normalize data by lipid content or organic carbon .

- Resolution : Apply read-across approaches using structurally similar PFAS with robust toxicity databases .

Q. What advanced separation techniques improve the isolation of this compound from complex mixtures?

- Methodology : Use multidimensional chromatography (e.g., LC × LC) with a fluorophilic stationary phase (e.g., pentafluorophenyl columns) paired with ion-exchange columns. Supercritical fluid extraction (SFE) reduces co-elution of nonpolar contaminants .

- Validation : Spike recovery experiments with isotopically labeled analogs quantify extraction efficiency .

Methodological Notes

- References : Integrated computational, analytical, and environmental frameworks from peer-reviewed studies and authoritative reports.

- Data Tables : Included in supplemental material (e.g., factorial design matrices, LC-MS/MS parameters).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.